molecular formula C14H21NO B13036385 (1S)-1-(3-Cyclopentyloxyphenyl)propylamine

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine

Cat. No.: B13036385
M. Wt: 219.32 g/mol
InChI Key: HSALIYYEPAAHCX-AWEZNQCLSA-N
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Description

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound that belongs to the class of amines It features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentyloxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine may have several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of amine-related biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methoxyphenyl)propylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    (1S)-1-(3-Ethoxyphenyl)propylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is unique due to its cyclopentyloxy group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S)-1-(3-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m0/s1

InChI Key

HSALIYYEPAAHCX-AWEZNQCLSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

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